O-(2-methoxyethyl)hydroxylamine

Description

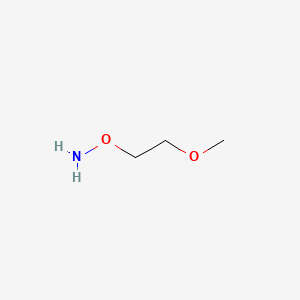

Structure

3D Structure

Properties

IUPAC Name |

O-(2-methoxyethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c1-5-2-3-6-4/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGGSRKAJYWCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

160556-34-3 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-amino-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160556-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80443613 | |

| Record name | O-(2-Methoxy-ethyl)-hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54149-39-2 | |

| Record name | O-(2-Methoxy-ethyl)-hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2-methoxyethyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Alkoxyamines in Modern Chemistry

An In-depth Technical Guide to the Core Chemical Properties of O-(2-methoxyethyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and bioconjugation, the strategic incorporation of flexible, hydrophilic linkers is paramount to the success of complex molecular architectures. This compound (CAS No. 54149-39-2) emerges as a bifunctional reagent of significant interest. Its structure uniquely combines a reactive aminooxy group with a short, polar methoxyethyl chain. This configuration offers a powerful tool for chemists to form stable oxime ether linkages while imparting favorable physicochemical properties, such as increased aqueous solubility, to the parent molecule.

This guide provides a comprehensive examination of the core chemical properties, synthesis, reactivity, and applications of this compound, designed to equip researchers with the foundational knowledge required for its effective utilization in drug discovery and development.

Physicochemical and Structural Properties

This compound is a small, versatile molecule whose properties are dictated by its functional groups. The terminal aminooxy moiety is the primary reactive handle, while the methoxyethyl backbone influences its physical state and solubility.

Core Compound Data

A summary of the key identification and computed physicochemical properties is presented below. It is important to note that while extensive computed data is available, experimentally determined physical constants such as boiling and melting points are not consistently reported in publicly accessible literature.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 54149-39-2 | [1] |

| Molecular Formula | C₃H₉NO₂ | [1] |

| Molecular Weight | 91.11 g/mol | [1] |

| SMILES | COCCON | [1] |

| InChIKey | KVGGSRKAJYWCQS-UHFFFAOYSA-N | [1] |

| Appearance | Expected to be a liquid at room temperature (based on related compounds) | N/A |

| XLogP3 (Computed) | -1.0 | [1] |

| Topological Polar Surface Area | 44.5 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Spectral Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl protons (-OCH₃) around 3.3 ppm.

-

Two triplets for the ethylene bridge protons (-OCH₂CH₂O-), likely in the 3.5-4.0 ppm range.

-

A broad singlet for the amine protons (-ONH₂), which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum would display three signals corresponding to the three unique carbon environments: the methyl carbon, and the two methylene carbons of the ethyl bridge.

-

Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 91, along with characteristic fragmentation patterns resulting from the cleavage of the C-O and N-O bonds.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3200-3300 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and prominent C-O ether stretching (around 1100 cm⁻¹).

Synthesis and Handling

The synthesis of O-alkylated hydroxylamines can be approached through several established routes. The choice of method often depends on the scale, availability of starting materials, and desired purity.

Synthetic Strategy: O-Alkylation of a Protected Hydroxylamine

A robust and common method for preparing O-alkyl hydroxylamines involves the alkylation of a hydroxylamine surrogate, such as an oxime or an N-hydroxyphthalimide, followed by hydrolysis to release the free aminooxy group. A plausible and efficient pathway for synthesizing this compound is outlined below.

Caption: Plausible synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Step 1: 2-Methoxyethanol is converted to a more reactive electrophile. Using methanesulfonyl chloride (mesylate) or p-toluenesulfonyl chloride (tosylate) creates a good leaving group, facilitating the subsequent nucleophilic substitution. Triethylamine acts as a base to neutralize the HCl byproduct.

-

Step 2: N-Hydroxyphthalimide is used as a stable, crystalline, and easily handled hydroxylamine equivalent. Its N-H proton is acidic enough to be removed by a mild base like potassium carbonate, forming a potent nucleophile that attacks the mesylate.

-

Step 3: The phthalimide protecting group is cleaved to unmask the desired aminooxy functionality. Hydrazinolysis is a standard and effective method, forming the highly stable phthalhydrazide byproduct which precipitates from the reaction mixture, simplifying purification.

Safety and Handling

This compound and its precursors require careful handling in a laboratory setting.

-

GHS Hazards: The compound is classified as a flammable liquid and vapor. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place, typically between 2-8°C. [This information is commonly found on supplier safety data sheets].

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Reactivity and Mechanism: The Oxime Ligation

The primary utility of this compound lies in its ability to undergo chemoselective ligation with carbonyl compounds (aldehydes and ketones) to form a stable oxime ether bond. This reaction is a cornerstone of bioconjugation and is often referred to as an "aminooxy ligation."

Reaction Mechanism

The formation of an oxime proceeds via a two-step nucleophilic addition-elimination mechanism. The reaction is typically most efficient under slightly acidic conditions (pH 4-6).

Caption: General mechanism for acid-catalyzed oxime formation.

Causality of pH Dependence:

-

Acid Catalysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, accelerating the initial nucleophilic attack by the hydroxylamine nitrogen.

-

High pH (>7): At high pH, the concentration of the protonated carbonyl is too low for efficient reaction.

-

Low pH (<4): At very low pH, the hydroxylamine itself becomes fully protonated (H₃N⁺-OR''). The resulting ammonium cation is no longer nucleophilic, which shuts down the reaction. The optimal pH range of 4-6 represents a balance between activating the carbonyl and maintaining a sufficient concentration of the free, nucleophilic hydroxylamine.

Experimental Protocol: Formation of an Oxime Ether

This protocol describes a general procedure for the reaction of this compound with a model ketone, such as cyclohexanone, to validate its reactivity.

-

Dissolution: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in a suitable solvent system, such as a mixture of ethanol and water or an aqueous buffer (e.g., 100 mM sodium acetate, pH 5.0).

-

Reagent Addition: Add this compound hydrochloride (1.1 eq) to the solution. If starting with the hydrochloride salt, the buffer will neutralize it to the free amine in situ. If using the free base, an acidic catalyst like acetic acid may be added.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), looking for the disappearance of the ketone starting material. Reactions are typically complete within 1-4 hours.

-

Workup and Purification: Once the reaction is complete, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oxime ether can be purified by flash column chromatography on silica gel if necessary.

Applications in Drug Development and Bioconjugation

The aminooxy group is a bioorthogonal functional handle, meaning it reacts selectively with its carbonyl partner even in the complex environment of a biological system. This property, combined with the hydrophilicity of the methoxyethyl group, makes this compound a valuable building block in several areas.

Linker for Antibody-Drug Conjugates (ADCs)

In the design of ADCs, a linker connects a potent cytotoxic drug (payload) to a monoclonal antibody. The stability and properties of this linker are critical. An aminooxy group can be incorporated into a linker to attach it to a payload that has been engineered to contain a ketone. This compound represents the simplest form of such a hydrophilic aminooxy linker.

Sources

An In-Depth Technical Guide to O-(2-methoxyethyl)hydroxylamine: Structure, Reactivity, and Applications in Bioconjugation

Abstract

O-(2-methoxyethyl)hydroxylamine is a bifunctional molecule of significant interest in the fields of medicinal chemistry, drug development, and chemical biology. Its unique structural features—a nucleophilic aminooxy group and a hydrophilic methoxyethyl chain—make it an invaluable tool for the stable and specific conjugation of molecules. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, and reactivity, with a particular focus on its cornerstone application: the formation of stable oxime linkages with aldehydes and ketones. We will delve into the mechanistic underpinnings of this reaction, provide field-proven experimental protocols, and discuss its role in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and molecular probes.

Introduction: The Rise of Aminooxy Linkers in Bioconjugation

The covalent attachment of synthetic molecules (e.g., drugs, fluorophores, or affinity tags) to biomolecules like proteins and carbohydrates is a fundamental process in modern drug discovery and diagnostics.[1] The ideal conjugation chemistry should be highly selective, proceed under mild, biocompatible conditions (aqueous environment, neutral pH, ambient temperature), and form a stable covalent bond.[1]

This compound, an example of an "aminooxy" or "alkoxyamine" compound, has emerged as a premier reagent that fulfills these criteria. Its reaction with carbonyl compounds (aldehydes and ketones) to form oxime linkages is a cornerstone of bioorthogonal chemistry.[2] This reaction is exceptionally specific, as carbonyl groups are rare in native biological systems, thus preventing non-specific side reactions.[2] The resulting oxime bond is significantly more stable to hydrolysis than corresponding hydrazone or imine linkages, ensuring the integrity of the bioconjugate in physiological environments.[3] The methoxyethyl group further confers favorable solubility properties to the reagent and resulting conjugates.

Molecular Structure and Physicochemical Properties

This compound is a colorless liquid characterized by the presence of a terminal aminooxy group (-ONH₂) and a methoxyethyl ether moiety.[4] This structure provides a distinct separation of reactivity and physical properties.

-

IUPAC Name: this compound[4]

-

Molecular Formula: C₃H₉NO₂[4]

-

SMILES: COCCON[4]

-

InChI Key: KVGGSRKAJYWCQS-UHFFFAOYSA-N[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 91.11 g/mol | [4] |

| CAS Number | 54149-39-2 | [4][5] |

| Purity | Typically ≥98% | [6] |

| Appearance | Colorless Liquid | [7] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [5][6] |

Synthesis of O-Alkylhydroxylamines

The synthesis of O-substituted hydroxylamines, including the methoxyethyl derivative, is well-established. A prevalent and versatile strategy involves the O-alkylation of a protected hydroxylamine equivalent, followed by deprotection.[8][9]

A common laboratory-scale approach uses an oxime, such as acetone oxime, as a masked form of hydroxylamine. The oxime is first O-alkylated with a suitable electrophile (e.g., 2-methoxyethyl bromide or a related tosylate). The resulting O-alkyl oxime is then hydrolyzed under acidic conditions to liberate the desired O-alkylhydroxylamine, typically as a hydrochloride salt, which can be neutralized before use.[8][10] This multi-step process is favored because it prevents the undesired N-alkylation that can occur with free hydroxylamine.[8]

An alternative route involves the alkylation of N-hydroxyphthalimide or N-hydroxysuccinimide, followed by hydrazinolysis to release the target alkoxyamine.[9]

Core Reactivity: The Mechanism of Oxime Ligation

The primary utility of this compound stems from its clean and efficient condensation reaction with aldehydes and ketones to form a stable C=N-O linkage, known as an oxime.[11] This reaction is a cornerstone of bioconjugation.[2]

Causality of the Reaction Mechanism

The reaction proceeds via a two-step nucleophilic addition-elimination mechanism, which is typically catalyzed by a mild acid (optimal pH ~4-5).[2][12]

-

Nucleophilic Attack: The reaction begins with the lone pair of electrons on the nitrogen atom of the hydroxylamine attacking the electrophilic carbonyl carbon. The nitrogen of an alkoxyamine is a potent nucleophile due to the "alpha effect," where the adjacent electronegative oxygen atom enhances its nucleophilicity. This attack forms a tetrahedral intermediate known as a hemiaminal.[2]

-

Dehydration: The hemiaminal intermediate is unstable. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable C=N double bond of the oxime.[13][14]

The pH control is critical. The medium must be acidic enough to catalyze dehydration but not so acidic that it fully protonates the aminooxy nucleophile, which would render it unreactive.

Caption: Mechanism of oxime formation via a tetrahedral intermediate.

Applications in Drug Development and Bioconjugation

The robust and specific nature of oxime ligation makes this compound a powerful tool in several advanced applications.

-

Antibody-Drug Conjugates (ADCs): In ADC development, a cytotoxic drug must be stably linked to a monoclonal antibody. By introducing a ketone or aldehyde handle onto the antibody (either enzymatically or through modification of amino acid side chains), this compound can be used as a component of a linker-payload system, enabling the precise and stable attachment of the drug.[1]

-

Molecular Probes and Imaging Agents: Fluorophores, biotin tags, or other reporter molecules functionalized with a carbonyl group can be conjugated to proteins or other biomolecules that have been modified to contain an aminooxy group, or vice versa. This strategy is used to create probes for studying biological interactions, such as protein trafficking and localization.[15][16]

-

Surface Modification and Immobilization: Biomolecules can be tethered to surfaces (e.g., for biosensors or microarrays) that have been functionalized with either carbonyl or aminooxy groups. This compound can act as a hydrophilic linker to attach ketone-modified proteins to an aminooxy-functionalized surface.[15]

-

Peptidoglycan Labeling: Researchers have used hydroxylamine linkers to rapidly and selectively modify bacterial peptidoglycan fragments, such as muramyl dipeptide (MDP), at the anomeric position.[15][16] This allows for the creation of probes to study the interactions between bacterial cell wall components and the innate immune system.[15]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol describes a general method for conjugating an aldehyde- or ketone-containing molecule (Molecule-CHO/COR) with this compound.

Materials:

-

Molecule-CHO/COR (e.g., a ketone-modified protein)

-

This compound (often used as the hydrochloride salt, which requires neutralization or pH adjustment)

-

Aniline (optional, as a catalyst)

-

Reaction Buffer: 100 mM Sodium Acetate or MES buffer, pH 4.5-5.0

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis for macromolecules)

Procedure:

-

Reagent Preparation:

-

Dissolve the Molecule-CHO/COR in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare a 100 mM stock solution of this compound in the Reaction Buffer. If starting from the hydrochloride salt, adjust the pH of the stock solution to ~4.5 with NaOH.

-

Prepare a 1 M stock solution of aniline in an organic solvent like DMSO (if used).

-

-

Conjugation Reaction:

-

To the solution of Molecule-CHO/COR, add the this compound stock solution to achieve a final concentration of 10-50 mM (a 10- to 100-fold molar excess over the carbonyl groups).

-

If using a catalyst, add aniline to a final concentration of 10-20 mM.

-

Gently mix the reaction and incubate at room temperature (20-25°C) for 2-16 hours. Reaction progress can be monitored by LC-MS for small molecules or SDS-PAGE/Mass Spectrometry for proteins.

-

-

Purification:

-

Upon completion, remove the excess hydroxylamine reagent and catalyst.

-

For proteins, this is typically achieved by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4) or by size-exclusion chromatography (SEC).

-

-

Analysis and Storage:

-

Confirm the successful conjugation and purity of the product using appropriate analytical techniques (e.g., MALDI-TOF or ESI-MS to confirm mass shift, UV-Vis spectroscopy if a chromophore is involved).

-

Store the final conjugate under appropriate conditions (e.g., -20°C or -80°C).

-

Caption: A typical experimental workflow for oxime bioconjugation.

Safety and Handling

As a reactive chemical, this compound requires careful handling in a laboratory setting.[4]

-

GHS Hazard Statements: It is classified as a flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[17] All manipulations should be performed in a well-ventilated chemical fume hood.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[5][6] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a highly valuable and versatile reagent in modern chemical biology and drug development. Its ability to form stable oxime bonds with aldehydes and ketones under mild, bioorthogonal conditions provides a reliable method for constructing complex bioconjugates. The causality behind its reactivity—rooted in the alpha effect and a pH-dependent mechanism—allows for controlled and efficient ligations. By following established protocols and adhering to safety guidelines, researchers can effectively leverage the power of this molecule to advance the development of novel therapeutics, diagnostics, and research tools.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10701791, this compound. Available at: [Link]

-

Lead Sciences (2024). This compound. Available at: [Link]

-

West Liberty University (2005). Material Safety Data Sheet. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59471269, O-[(2-Methoxyethoxy)methyl]hydroxylamine. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/O-(2-Methoxyethoxy_methyl_hydroxylamine]([Link]

-

Wikipedia (2024). Methoxyamine. Available at: [Link]

-

Clarke, A. J., et al. (2019). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. ChemistryOpen, 8(7), 893–898. Available at: [Link]

-

ACS Infectious Diseases (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. Available at: [Link]

-

ACS Infectious Diseases (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Infectious Diseases, 5(2), 265-273. Available at: [Link]

-

Journal of the Brazilian Chemical Society (2006). Hydroxylamine as an oxygen nucleophile. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 461277, O-[(2-methoxyphenyl)methyl]hydroxylamine. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/O-(2-methoxyphenyl_methyl_hydroxylamine]([Link]

- Google Patents (2013). CN103304356A - Hydroxylamine synthesis method.

-

Quora (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Available at: [Link]

-

ResearchGate (2016). What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Available at: [Link]

-

Roy, D., et al. (2014). Oximes as Reversible Links in Polymer Chemistry: Dynamic Macromolecular Stars. ACS Macro Letters, 3(9), 921–925. Available at: [Link]

-

Filo (2025). Aldehydes and ketones react with hydroxylamine to form. Available at: [Link]

-

Organic Syntheses (2024). Hydroxylamine Hydrochloride and Acetoxime. Available at: [Link]

-

Organic Chemistry Portal (2024). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

-

Organic Chemistry Portal (2024). Hydroxylamine synthesis by oxidation. Available at: [Link]

-

MDPI (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Available at: [Link]

-

The Royal Society of Chemistry (2020). Supporting Information. Available at: [Link]

-

Human Metabolome Database (2024). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental). Available at: [Link]

-

National Center for Biotechnology Information (2019). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21476107, O-(Methoxymethyl)hydroxylamine hydrochloride. Available at: [Link]

-

Chemistry Stack Exchange (2018). Formation of oximes by ketones and aldehydes. Available at: [Link]

-

Human Metabolome Database (2006). Showing metabocard for Hydroxylamine. Available at: [Link]

-

Wikipedia (2024). Hydroxylamine. Available at: [Link]

-

Khan Academy (2024). Formation of oximes and hydrazones. Available at: [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available at: [Link]

-

Kim, C., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1339-1356. Available at: [Link]

-

van der Loo, A. B., et al. (1995). A study on the interaction between hydroxylamine analogues and oxyhemoglobin in intact erythrocytes. Biochemical Pharmacology, 49(12), 1731-1738. Available at: [Link]

-

Wikipedia (2024). Oxime. Available at: [Link]

-

Stephanopoulos, N., & Francis, M. B. (2011). Advances in Bioconjugation. Current Opinion in Chemical Biology, 15(4), 10.1016/j.cbpa.2011.04.007. Available at: [Link]

Sources

- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. This compound | C3H9NO2 | CID 10701791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 54149-39-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. Methoxyamine - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Oxime - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. Aldehydes and ketones react with hydroxylamine to form | Filo [askfilo.com]

- 14. Khan Academy [khanacademy.org]

- 15. Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to O-(2-methoxyethyl)hydroxylamine: Properties, Applications, and Protocols

Foreword: The Emergence of a Versatile Bioconjugation Tool

In the landscape of modern drug development and chemical biology, the demand for precise, stable, and efficient molecular conjugation techniques is paramount. Among the arsenal of bioorthogonal reactions, oxime ligation—the reaction between a hydroxylamine and a carbonyl group—has distinguished itself through its high chemoselectivity and the exceptional stability of the resulting oxime bond. O-(2-methoxyethyl)hydroxylamine (CAS 54149-39-2) has emerged as a particularly valuable reagent in this class. Its integrated methoxyethyl moiety not only enhances aqueous solubility, a critical factor in biological applications, but also offers a scaffold that can subtly modulate the pharmacokinetic properties of the resulting conjugate.

This guide provides an in-depth technical examination of this compound for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its reactivity, provide field-proven protocols for its application, and ground our discussion in authoritative scientific literature. Our objective is to equip you with the foundational knowledge and practical methodologies required to confidently integrate this powerful tool into your research and development workflows.

Section 1: Core Physicochemical and Safety Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of successful experimentation. This compound is a liquid at room temperature, a characteristic that simplifies handling and dispensing in laboratory settings.[1]

Key Physicochemical Data

The essential properties of this compound are summarized below. These parameters are critical for reaction setup, solvent selection, and purification design.

| Property | Value | Source(s) |

| CAS Number | 54149-39-2 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₃H₉NO₂ | [3][4][5][6][7] |

| Molecular Weight | 91.11 g/mol | [3][5][7] |

| Appearance | Liquid | [1] |

| Density | 0.965 g/cm³ | [4] |

| Boiling Point | 157.5 °C at 760 mmHg | [4] |

| Refractive Index | 1.401 | [4] |

| SMILES | COC(C)OC | [5][7] |

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements: According to GHS classifications, this compound is a flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[3]

-

Handling: All manipulations should be performed within a certified chemical fume hood.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[2] An emergency eye wash station and safety shower must be readily accessible.[2]

-

Storage: For optimal stability, the reagent should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[5][6] Recommended storage is in a dark, refrigerated environment at 2-8°C.[5][6] Incompatibilities include strong oxidizing agents, strong acids, and strong bases.[2]

Section 2: Synthesis and Purification Strategies

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and informs purification strategies. The synthesis of O-alkylated hydroxylamines typically involves the alkylation of a protected hydroxylamine followed by deprotection.

General Synthetic Approach

A common strategy involves the O-alkylation of an N-protected hydroxylamine, such as N-hydroxyphthalimide, with an appropriate alkylating agent. This is followed by a deprotection step, often using hydrazine or methylhydrazine, to release the free hydroxylamine.[8]

A plausible, generalized pathway is outlined below.

Caption: Generalized two-step synthesis of this compound.

Purification Protocol: Ion-Exchange Chromatography

Crude hydroxylamine products can contain metallic cations and residual anionic species from the synthesis. Ion-exchange chromatography is a robust method for their removal.[9][10]

Rationale: A strong acid cation exchange resin (in H⁺ form) will capture metallic cations (e.g., Na⁺, K⁺), releasing H⁺ ions.[9][10] A subsequent strong base anion exchange resin (in OH⁻ form) will capture anions (e.g., Cl⁻, SO₄²⁻), releasing OH⁻ ions, which then neutralize the H⁺ from the first step, yielding a purified aqueous solution of the hydroxylamine.

Step-by-Step Methodology:

-

Cation Resin Preparation: Pack a chromatography column with a strong acid cation exchange resin (e.g., Purolite C-100).[9] Pretreat the resin by washing with 5-10% HCl to ensure all acid groups are in the H⁺ form, followed by a thorough wash with deionized water until the eluate is neutral.[9][10]

-

Anion Resin Preparation: In a separate column, pack a strong base anion exchange resin (e.g., Purolite A-400).[9] Pretreat the resin with a non-metal base like 1M NH₄OH or a dilute hydroxylamine solution to convert active sites to the OH⁻ form, followed by a deionized water wash.[10]

-

Sample Loading & Elution: Dissolve the crude this compound in deionized water.

-

Cation Exchange: Pass the aqueous solution through the prepared cation exchange column. Collect the eluate.

-

Anion Exchange: Pass the eluate from the cation column through the prepared anion exchange column.

-

Analysis: Collect the final purified solution. Analyze for purity via techniques like HPLC and for residual ions using Inductively Coupled Plasma (ICP) analysis.

Section 3: The Core Reaction - Oxime Ligation

The primary utility of this compound lies in its ability to react with aldehydes and ketones to form highly stable oxime linkages.[11][12][13] This reaction is a cornerstone of bioconjugation due to its specificity; the participating functional groups are largely absent in biological systems, preventing side reactions with native biomolecules.

Reaction Mechanism and Kinetics

The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[11]

-

Nucleophilic Attack: The nitrogen atom of the hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[14]

-

Proton Transfer: A series of proton transfers results in a tetrahedral carbinolamine intermediate.

-

Dehydration: This intermediate eliminates a molecule of water to form the final, stable C=N oxime bond.[12]

Caption: The two-stage mechanism of oxime bond formation.

Kinetics and Catalysis: The rate of oxime formation is pH-dependent, with optimal rates typically observed in a slightly acidic buffer (pH 4-5).[15] This is a compromise: protonation of the carbonyl group increases its electrophilicity, but excessive acidity protonates the hydroxylamine, reducing its nucleophilicity. For many bioconjugation applications requiring physiological pH (~7.4), the reaction can be slow. Aniline and its derivatives, such as m-phenylenediamine (mPDA), have been identified as highly effective catalysts that significantly accelerate oxime ligation at neutral pH.[16][17]

| Catalyst | Relative Efficiency | Key Advantage |

| None | Baseline | Simple, but slow at pH 7.4 |

| Aniline | ~2-fold increase vs. none | Established catalyst |

| m-Phenylenediamine (mPDA) | Up to 15-fold increase vs. aniline | Higher catalytic efficiency and greater aqueous solubility, allowing for higher concentrations.[16] |

Section 4: Experimental Protocol for Protein Bioconjugation

This section details a validated workflow for the site-specific conjugation of a payload functionalized with this compound to an antibody containing a genetically encoded p-acetylphenylalanine (pAcF), which presents a ketone handle. This is a common strategy for producing homogeneous Antibody-Drug Conjugates (ADCs).

Workflow Overview

Caption: Standard workflow for antibody conjugation via oxime ligation.

Detailed Step-by-Step Methodology

Objective: To conjugate a small molecule payload (Payload-MEOHA) to an anti-HER2 antibody (Ab-pAcF) with a Drug-to-Antibody Ratio (DAR) of 2.

Materials:

-

Ab-pAcF (10 mg/mL in PBS, pH 7.4)

-

Payload-O-(2-methoxyethyl)hydroxylamine (10 mM stock in DMSO)

-

m-Phenylenediamine (mPDA) catalyst (500 mM stock in water, pH adjusted to 7.0)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Size Exclusion Chromatography (SEC) column (e.g., Superdex 200)

Protocol:

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following:

-

100 µL of Ab-pAcF solution (1 mg of antibody).

-

Adjust buffer volume to bring the final antibody concentration to 5 mg/mL.

-

Add the mPDA stock solution to a final concentration of 100 mM.

-

-

Initiate Conjugation: Add 10 equivalents of the Payload-MEOHA stock solution relative to the antibody (e.g., for ~6.7 nmol of antibody, add 67 nmol of payload).

-

Incubation: Gently mix the reaction by pipetting and incubate at 25°C for 4-16 hours on a rotator. The reaction progress can be monitored by taking aliquots over time and analyzing via LC-MS.

-

Purification: Once the reaction is deemed complete, purify the resulting Antibody-Drug Conjugate (ADC) from excess payload and catalyst using an SEC column pre-equilibrated with PBS, pH 7.4.

-

Characterization & Storage:

-

Mass Spectrometry: Analyze the purified ADC using LC-MS to confirm the final mass and calculate the DAR. Expect a mass increase corresponding to two payload molecules.

-

Purity: Assess the purity and aggregation level using analytical SEC and SDS-PAGE.

-

Storage: Store the final ADC at 2-8°C for short-term use or at -80°C for long-term storage.

-

Section 5: Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of sophisticated therapeutics, most notably Antibody-Drug Conjugates (ADCs).[18][19][20]

-

Homogeneous ADCs: Site-specific incorporation of carbonyl groups into an antibody, followed by ligation with a hydroxylamine-functionalized payload, allows for the creation of ADCs with a precise, uniform Drug-to-Antibody Ratio (DAR).[18][21][22] This homogeneity is critical for ensuring a consistent pharmacokinetic profile and a predictable therapeutic window.

-

Linker Stability: The oxime bond is exceptionally stable under physiological conditions, minimizing premature payload release in circulation. This enhances the safety profile of the ADC by ensuring the cytotoxic agent is delivered specifically to the target cells.

-

Modulation of Physicochemical Properties: The methoxyethyl group is a small, hydrophilic moiety. Its incorporation into a linker can improve the aqueous solubility of the payload and the final ADC, which can be beneficial for formulation and may reduce the potential for aggregation. This structural feature can also influence metabolic stability and plasma protein binding.[23]

Conclusion

This compound is more than just a chemical reagent; it is an enabling technology for the precise construction of complex biomolecules. Its favorable physicochemical properties, combined with the robust and selective nature of oxime ligation, provide a reliable method for developing next-generation therapeutics like ADCs. By understanding the principles of its reactivity and applying the validated protocols described herein, researchers can effectively leverage this tool to advance their scientific and therapeutic objectives.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10701791, this compound. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society. Available at: [Link]

-

St. Amant, A. H., et al. (2020). Peptide-Directed Attachment of Hydroxylamines to Specific Lysines of IgG Antibodies for Bioconjugations with Acylboronates. ResearchGate. Available at: [Link]

- U.S. Patent No. 5,788,946. (1998). Purification of hydroxylamine. Google Patents.

-

Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Retrieved from [Link]

-

Filo. (2025). Aldehydes and ketones react with hydroxylamine to form. Retrieved from [Link]

-

St. Amant, A. H., et al. (2020). Peptide-Directed Attachment of Hydroxylamines to Specific Lysines of IgG Antibodies for Bioconjugations with Acylboronates. ChemRxiv. Retrieved from [Link]

- U.S. Patent No. 5,872,295. (1999). Purification of hydroxylamine. Google Patents.

-

St. Amant, A. H., et al. (2021). Peptide‐Directed Attachment of Hydroxylamines to Specific Lysines of IgG Antibodies for Bioconjugations with Acylboronates. Angewandte Chemie. Available at: [Link]

-

Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]

- Google Patents. (n.d.). CN103304356A - Hydroxylamine synthesis method.

-

Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved from [Link]

-

Rashidian, M., et al. (2013). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. Available at: [Link]

-

Johnston, J. N., et al. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters. Available at: [Link]

- U.S. Patent Application No. 2024/0091372 A1. (2024). Anti-doppel antibody drug conjugates. Google Patents.

-

Lin, Y.-C., et al. (2020). Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells. Scientific Reports. Available at: [Link]

Sources

- 1. This compound | 54149-39-2 [sigmaaldrich.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. This compound | C3H9NO2 | CID 10701791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 54149-39-2, Information for this compound 54149-39-2, Suppliers of this compound 54149-39-2 [chemnet.com]

- 5. 54149-39-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. 54149-39-2 | this compound - AiFChem [aifchem.com]

- 8. CN103304356A - Hydroxylamine synthesis method - Google Patents [patents.google.com]

- 9. US5788946A - Purification of hydroxylamine - Google Patents [patents.google.com]

- 10. US5872295A - Purification of hydroxylamine - Google Patents [patents.google.com]

- 11. quora.com [quora.com]

- 12. Aldehydes and ketones react with hydroxylamine to form | Filo [askfilo.com]

- 13. Khan Academy [khanacademy.org]

- 14. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. US20240091372A1 - Anti-doppel antibody drug conjugates - Google Patents [patents.google.com]

- 20. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

- 23. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Application of O-(2-methoxyethyl)hydroxylamine in Bioconjugation and Drug Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of O-(2-methoxyethyl)hydroxylamine, a pivotal reagent in modern chemical biology. We will delve into the core principles of its application, focusing on the robust and highly selective oxime ligation reaction. The narrative will explain the causality behind experimental choices, provide validated protocols, and explore the strategic advantages of incorporating the 2-methoxyethyl moiety into complex biomolecular constructs.

Introduction: The Strategic Role of this compound

This compound (CAS No: 54149-39-2, Formula: C₃H₉NO₂) is an alkoxyamine derivative that has emerged as a cornerstone reagent for bioconjugation.[1][2][3] Its utility is centered on its ability to react with carbonyl compounds—aldehydes and ketones—to form a highly stable oxime bond. This reaction, known as oxime ligation, is a prime example of "click chemistry," characterized by its high yield, specificity, and biocompatibility.[4][5] It allows for the precise and covalent linking of molecules in complex biological media, often without the need for catalysts that could be harmful to sensitive biomolecules like proteins.[6][7]

The unique 2-methoxyethyl group imparts favorable physicochemical properties, such as enhanced aqueous solubility and potentially improved pharmacokinetic profiles, making this reagent particularly valuable in the development of sophisticated therapeutics like antibody-drug conjugates (ADCs) and other targeted biomaterials.[8][9]

The Core Chemistry: Mechanism and Advantages of Oxime Ligation

The foundational application of this compound is its participation in oxime ligation. This reaction involves the nucleophilic attack of its terminal aminooxy group (–ONH₂) on the electrophilic carbon of an aldehyde or ketone.[6] The reaction proceeds through a carbinolamine intermediate, followed by dehydration to yield a stable C=N-O linkage, with water as the sole byproduct.[10][11]

Caption: The oxime ligation reaction between this compound and a carbonyl.

Key Advantages of the Oxime Bond:

-

Exceptional Stability: Oxime linkages are significantly more resistant to hydrolysis compared to analogous imines or hydrazones, a critical feature for conjugates that must remain intact in physiological environments.[12][13] Studies have shown that the first-order rate constant for oxime hydrolysis can be up to 600-fold lower than that of a simple hydrazone at neutral pH.[12]

-

Bioorthogonality: The aminooxy and carbonyl functional groups are largely absent in biological systems, ensuring that the ligation reaction proceeds with high chemoselectivity and does not interfere with native cellular processes.[10] However, it's important to note that some sugars and metabolic ketones exist, so the bioorthogonality is not absolute and should be considered in experimental design.[10]

-

Favorable Kinetics and Catalysis: The reaction proceeds efficiently under mild, aqueous conditions. While traditionally conducted at a slightly acidic pH of 4.0-5.0 to facilitate dehydration, the rate at neutral pH (7.4) can be dramatically accelerated by nucleophilic catalysts like aniline or its derivatives (e.g., p-phenylenediamine).[7][10] Aniline catalysis can increase reaction rates up to 40-fold at neutral pH.[10]

The 2-Methoxyethyl Moiety: More Than a Linker

The choice of an O-substituted hydroxylamine is not arbitrary. The 2-methoxyethyl group on this compound provides distinct benefits:

-

Improved Pharmacokinetics: The short, hydrophilic ethylene glycol-like structure can enhance the aqueous solubility of the resulting conjugate and reduce non-specific binding, which are critical parameters in drug development.[14]

-

Enhanced Specificity in Nucleic Acid Therapeutics: In the field of siRNA, site-specific incorporation of a 2'-methoxyethyl (MOE) group has been shown to improve both the specificity and silencing activity of the siRNA by influencing the loading into the RNA-induced silencing complex (RISC).[8][9] This demonstrates the powerful, and sometimes unexpected, influence of this moiety on biomolecular interactions.

In-Depth Applications in Drug Development and Research

The robustness of oxime ligation has made this compound a versatile tool for creating complex, functional biomolecules.

Antibody-Drug Conjugates (ADCs)

ADCs represent a powerful class of cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells.[15] Site-specific conjugation is crucial for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which leads to improved pharmacokinetics and a wider therapeutic window.[16]

This compound can be incorporated into a linker-payload system. This system is then conjugated to an antibody that has been engineered to contain a unique aldehyde or ketone handle, often by enzymatic modification or incorporation of an unnatural amino acid. This strategy allows for precise control over the location and stoichiometry of drug attachment.[17][18][19]

Protein and Peptide Modification

Beyond ADCs, this compound is used to modify proteins and peptides for a wide range of applications.[20][21][22] This includes:

-

Attaching Imaging Agents: Conjugating fluorophores or PET tracers for in vivo imaging and diagnostic applications.[7]

-

Creating Probes for Mechanistic Studies: Labeling proteins to study their interactions, localization, and dynamics within cellular systems.[23]

-

Developing Novel Biomaterials: Cross-linking proteins or peptides to form hydrogels with tunable mechanical properties for tissue engineering and drug delivery.[24][25]

Quantitative Data Summary

| Parameter | Condition/Value | Significance | Source(s) |

| Reaction pH (uncatalyzed) | Optimal at pH 4.0 - 5.0 | Maximizes reaction rate by balancing carbonyl protonation and amine nucleophilicity. | [10] |

| Reaction pH (catalyzed) | Efficient at pH 7.4 with aniline or p-phenylenediamine (2-10 mM) | Enables rapid conjugation under physiological conditions, crucial for live-cell labeling and sensitive proteins. | [7][10] |

| Relative Hydrolytic Stability | Oximes are 10² to 10³-fold more stable than hydrazones. | Ensures long-term stability of the conjugate in biological fluids. | [12][13] |

| Typical Reactant Excess | 5-10 fold molar excess of the aminooxy component. | Drives the reaction to completion, especially when the biomolecule is at a low concentration. |

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for performing oxime ligation. The key to a self-validating system is rigorous characterization of the final product (e.g., via LC-MS, SDS-PAGE) to confirm successful conjugation and purity.

Protocol 1: Aniline-Catalyzed Oxime Ligation at Physiological pH

This protocol is ideal for conjugating this compound to a protein containing an accessible aldehyde or ketone handle under physiological conditions.

Materials:

-

Carbonyl-containing protein (e.g., 1-10 µM in PBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Aniline or p-Phenylenediamine catalyst stock solution (100 mM in DMSO or PBS)

-

Microcentrifuge tubes or reaction vials

Workflow Diagram:

Caption: Workflow for catalyzed oxime ligation at physiological pH.

Step-by-Step Methodology:

-

Protein Preparation: Dissolve the carbonyl-containing biomolecule in PBS (pH 7.4) to a final concentration of 1-10 µM.

-

Reagent Addition: Add the this compound-containing molecule to the protein solution to achieve a 5- to 10-fold molar excess. Gently mix. If using the hydrochloride salt, ensure the buffer capacity is sufficient to maintain the pH.

-

Catalysis: Add the aniline or p-phenylenediamine catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Reaction progress can be monitored by taking aliquots and analyzing via LC-MS.

-

Purification: Once the reaction is complete, remove the excess small-molecule reagents and catalyst. This is typically achieved by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the scale.

-

Validation: Characterize the purified conjugate by mass spectrometry to confirm the mass addition and by SDS-PAGE to verify purity and integrity.

Protocol 2: Classical Oxime Synthesis under Acidic Conditions

This method is suited for more robust small molecules or peptides where acidic conditions are tolerated.

Materials:

-

Aldehyde or Ketone substrate (1.0 mmol)

-

This compound hydrochloride (1.2 mmol)

-

Pyridine (2.0 mmol) or Sodium Acetate

-

Ethanol or a similar protic solvent

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and this compound hydrochloride (1.2 mmol) in ethanol (10 mL).

-

Base Addition: Add a mild base like pyridine (2.0 mmol) to neutralize the HCl salt and facilitate the reaction.[27]

-

Reaction: Stir the mixture at room temperature or gently heat to reflux for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator.

-

Extraction: Add deionized water (20 mL) to the residue and extract the product with a suitable organic solvent like ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with 1 M HCl to remove pyridine, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Conclusion and Future Perspectives

This compound is a powerful and versatile reagent whose value is derived from the exceptional stability and selectivity of the oxime bond it forms. Its application is central to the construction of precisely defined bioconjugates, from therapeutic ADCs to advanced biomaterials and molecular probes. The added benefit of the 2-methoxyethyl group in modulating solubility and biological interactions further cements its role in sophisticated molecular design. As the demand for highly specific and homogeneous bioconjugates continues to grow, the strategic use of this compound and the principles of oxime ligation will undoubtedly remain at the forefront of innovation in drug development and chemical biology.

References

-

Title: Oxime ligation: a chemoselectively click-type reaction for accessing multifunctional biomolecular constructs. Source: PubMed URL: [Link]

-

Title: Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions Source: MDPI URL: [Link]

-

Title: this compound - Lead Sciences Source: Lead Sciences URL: [Link]

-

Title: Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: PMC - NIH URL: [Link]

-

Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: Chemical Reviews URL: [Link]

-

Title: Hydrolytic Stability of Hydrazones and Oximes Source: SciSpace URL: [Link]

-

Title: this compound | C3H9NO2 | CID 10701791 Source: PubChem - NIH URL: [Link]

-

Title: Relative stability of hydroxylamine (E′) and oxime (E″) derivatives and... Source: ResearchGate URL: [Link]

-

Title: Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior Source: PMC - NIH URL: [Link]

-

Title: Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs Source: PubMed URL: [Link]

-

Title: Oxime - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Oximes as Reversible Links in Polymer Chemistry: Dynamic Macromolecular Stars Source: pubs.acs.org URL: [Link]

-

Title: Peptide-Directed Attachment of Hydroxylamines to Specific Lysines of IgG Antibodies for Bioconjugations with Acylboronates Source: ResearchGate URL: [Link]

-

Title: Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks Source: pubs.rsc.org URL: [Link]

-

Title: Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: PMC - NIH URL: [Link]

-

Title: Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides Source: PubMed - NIH URL: [Link]

- Title: CN103304356A - Hydroxylamine synthesis method Source: Google Patents URL

-

Title: Organic Syntheses Procedure Source: orgsyn.org URL: [Link]

-

Title: Methods for site-specific drug conjugation to antibodies Source: PMC - NIH URL: [Link]

-

Title: Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters Source: URL: [Link]

-

Title: Page 1 of 15 Peptide-Directed Attachment of Hydroxylamines to Specific Lysines of IgG Antibodies for Bioconjugations with Acylbo Source: ChemRxiv URL: [Link]

-

Title: Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs Source: NIH URL: [Link]

-

Title: Modification of N-terminal α-amine of proteins via biomimetic ortho-quinone-mediated oxidation Source: PMC - NIH URL: [Link]

-

Title: Peptide‐Directed Attachment of Hydroxylamines to Specific Lysines of IgG Antibodies for Bioconjugations with Acylboronates | Request PDF Source: ResearchGate URL: [Link]

-

Title: The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters Source: NIH URL: [Link]

-

Title: Hydroxylamine - Wikipedia Source: Wikipedia URL: [Link]

- Title: US20240091372A1 - Anti-doppel antibody drug conjugates Source: Google Patents URL

-

Title: Chemical Reagents for Protein Modification Source: ResearchGate URL: [Link]

-

Title: O-[(2-methoxyphenyl)methyl]hydroxylamine | C8H11NO2 | CID 461277 Source: PubChem URL: [https://pubchem.ncbi.nlm.nih.gov/compound/O-(2-methoxyphenyl_methyl_hydroxylamine]([Link]

-

Title: Bioconjugation – using Selective Chemistry to Enhance the Properties of Proteins and Peptides as Therapeutics and Carriers | Request PDF Source: ResearchGate URL: [Link]

-

Title: Chemical modification strategies to prepare advanced protein-based biomaterials Source: PMC URL: [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. 54149-39-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C3H9NO2 | CID 10701791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

- 13. Oxime - Wikipedia [en.wikipedia.org]

- 14. vectorlabs.com [vectorlabs.com]

- 15. US20240091372A1 - Anti-doppel antibody drug conjugates - Google Patents [patents.google.com]

- 16. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. Modification of N-terminal α-amine of proteins via biomimetic ortho-quinone-mediated oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. アミノ酸修飾試薬 | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. Chemical modification strategies to prepare advanced protein-based biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.rsc.org [pubs.rsc.org]

- 26. labsolu.ca [labsolu.ca]

- 27. rsc.org [rsc.org]

O-(2-methoxyethyl)hydroxylamine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action and Applications of O-(2-methoxyethyl)hydroxylamine

Executive Summary

This compound is a hydroxylamine derivative whose mechanism of action is rooted in the potent nucleophilicity of its terminal aminooxy group. This reactivity enables it to form stable oxime linkages with carbonyl compounds, a characteristic that has been leveraged across multiple scientific disciplines. In biomedical research, it serves as a powerful scavenger of pathological reactive carbonyl species (RCS), mitigating the "carbonyl stress" associated with chronic diseases. In proteomics and glycobiology, it is a critical tool for the chemical digestion of proteins at specific sites and for the efficient liberation of O-linked glycans from glycoproteins. This guide provides a detailed exploration of its core chemical mechanism, its function in biological systems, and field-proven protocols for its application, offering researchers and drug development professionals a comprehensive understanding of this versatile molecule.

Introduction: Chemical Identity and Properties

This compound (CAS No: 54149-39-2) is a synthetic organic compound belonging to the class of O-substituted hydroxylamines.[1][2] Its structure features a hydroxylamine core where the hydrogen of the hydroxyl group is replaced by a 2-methoxyethyl group.[3] This substitution enhances its stability and modulates its solubility characteristics compared to the parent molecule, hydroxylamine.[4] The fundamental reactivity, however, resides in the terminal -ONH₂ group, which dictates its primary mechanism of action across all applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54149-39-2 | [1][3] |

| Molecular Formula | C₃H₉NO₂ | [1][3] |

| Molecular Weight | 91.11 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-(Aminooxy)ethyl methyl ether | [1] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [1] |

The Core Mechanism: Nucleophilic Reaction with Carbonyls

The principal mechanism of action for this compound is its reaction with aldehydes and ketones to form a stable C=N bond, known as an oxime.[4][5] This transformation is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The nitrogen atom of the hydroxylamine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[5][6] The nucleophilicity of the nitrogen is enhanced by the adjacent oxygen atom, a phenomenon known as the alpha effect.[6] This attack breaks the C=O pi bond, forming a tetrahedral intermediate (a carbinolamine derivative).

-

Dehydration: The tetrahedral intermediate is unstable and readily eliminates a molecule of water. This step is typically acid-catalyzed, where protonation of the hydroxyl group on the intermediate makes it a better leaving group (water), facilitating the formation of the stable C=N double bond of the oxime.[7]

Mechanism of Action in Biological Systems: A Carbonyl Scavenger

In biological contexts, a critical mechanism of action for this compound is its function as a carbonyl scavenger .

The Problem of Carbonyl Stress: Metabolic processes and oxidative stress generate highly reactive carbonyl species (RCS), such as glyoxal and methylglyoxal.[8] An accumulation of these RCS leads to a pathological state known as "carbonyl stress."[8] RCS can react non-enzymatically with proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs).[8] AGEs are implicated in the progression of numerous chronic conditions, including diabetes, atherosclerosis, and neurodegenerative diseases.[8]

The Scavenging Mechanism: this compound intervenes by directly trapping RCS before they can damage biological macromolecules.[9][10] By forming stable, inert oximes with these harmful carbonyls, it effectively neutralizes their reactivity and prevents the downstream formation of AGEs.[8] This therapeutic strategy aims to mitigate the adverse effects of oxidative stress without interfering with normal redox signaling pathways.[9]

Liberation of O-Linked Glycans

Mechanism: Eliminative Oximation this compound, in combination with an organic superbase such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is used for the efficient release of O-linked glycans from glycoproteins. [11][12]This process, termed "eliminative oximation," is a variation of β-elimination. [12]The strong base (DBU) abstracts a proton from the α-carbon to the glycosidic bond, initiating the elimination of the glycan. Simultaneously, the hydroxylamine reacts with the reducing end of the released glycan to form a stable glycan oxime. [12] Application Rationale: This method is superior to traditional reductive β-elimination or hydrazinolysis because it is rapid, proceeds under aqueous conditions, and minimizes the degradation (or "peeling") of the released glycans. [11][12][13]The resulting glycan oximes are stable and can be readily derivatized with fluorescent labels for sensitive detection and analysis. [12] Experimental Protocol: O-Glycan Liberation via Eliminative Oximation This protocol is based on the method developed by Kameyama et al. [11][12]

-

Materials:

-

Glycoprotein sample (1-100 µg) in aqueous solution.

-

Liberation solution: 10% (w/v) hydroxylamine HCl, 40% (v/v) DBU in water.

-

Fluorescent labeling reagent (e.g., 2-aminobenzamide).

-

Solid-phase extraction cartridges for cleanup.

-

-

Procedure:

-

To the glycoprotein sample, add an equal volume of the liberation solution.

-

Incubate the reaction at 50°C for 20 minutes. Causality: This optimized temperature and time balance efficient glycan release with minimal side-product formation. [14] 3. Cool the reaction on ice and neutralize with an appropriate acid (e.g., acetic acid).

-

Clean up the sample to remove proteins, salts, and excess reagents using a suitable solid-phase extraction method.

-

The purified glycan oximes are now ready for downstream applications, such as fluorescent labeling followed by HPLC or LC-MS analysis.

-

Conclusion

The mechanism of action of this compound is fundamentally defined by the chemoselective and efficient formation of oximes with carbonyl compounds. This single, robust chemical reaction provides the foundation for its diverse and powerful applications. For drug development professionals, it offers a therapeutic strategy to combat carbonyl stress. For researchers in proteomics and glycobiology, it is an indispensable tool for dissecting complex biological samples, enabling deeper insights into protein structure and function. Understanding this core mechanism is key to harnessing its full potential in both basic research and translational science.

References

-

Lead Sciences. This compound. [Link]

-

Wikipedia. Hydroxylamine. [Link]

-

PubChem, National Institutes of Health. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. O-(2-(vinyloxy)ethyl)hydroxylamine: Synthesis Strategies and Reactivity in Medicinal Chemistry. [Link]

-

MDPI. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]

-

PubMed, National Institutes of Health. Successive Protein Extraction Using Hydroxylamine to Increase the Depth of Proteome Coverage in Fresh, Forensic, and Archaeological Bones. [Link]

-

PubMed, National Institutes of Health. A practical method of liberating O-linked glycans from glycoproteins using hydroxylamine and an organic superbase. [Link]

-

Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation). [Link]

-

PubMed, National Institutes of Health. Dietary Phenolics as Reactive Carbonyl Scavengers: Potential Impact on Human Health and Mechanism of Action. [Link]

-

National Institutes of Health. Hydroxylamine chemical digestion for insoluble extracellular matrix characterization. [Link]

-

Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. [Link]

-

PubChem, National Institutes of Health. O-[(2-methoxyphenyl)methyl]hydroxylamine. [Link]

-

Henry Rzepa's Blog. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. [Link]

-

PubMed, National Institutes of Health. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. [Link]

-

ResearchGate. Optimization of O-linked glycan liberation using hydroxylamine and DBU. [Link]

-

PubMed, National Institutes of Health. N-O linkage in carbohydrates and glycoconjugates. [Link]

-

PubMed, National Institutes of Health. Chemical Proteomics Strategies for Analyzing Protein Lipidation Reveal the Bacterial O-Mycoloylome. [Link]

-

PubMed, National Institutes of Health. Chemical Proteomics Strategies for Analyzing Protein Lipidation Reveal the Bacterial O-Mycoloylome. [Link]

-

ResearchGate. A practical method of liberating O-linked glycans from glycoproteins using hydroxylamine and an organic superbase. [Link]

-

Britannica. Hydroxylamine. [Link]

-

NCBI Bookshelf. Release of O-glycan by eliminative oximation. [Link]

-

Allen. The reactions of hydroxylamine with a symmetrical ketone. [Link]

-

YouTube. Reactions of Carbonyl compounds with Hydroxylamine, Chemistry Lecture | Sabaq.pk. [Link]

-

YouTube. Lesson 7: Reactions of Carbonyl Compounds with Hydroxyl Amine | Topic - Carbonyl Compounds | Org Chem. [Link]

-

ResearchGate. (PDF) Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. [Link]

-

Khan Academy. Formation of oximes and hydrazones. [Link]

-

MDPI. Reactive Carbonyl Species Scavenger: Epigallocatechin-3-Gallate. [Link]

-

ResearchGate. N-Nosyl-O-Bromoethyl Hydroxylamine Acts as Multifunctional Formaldehyde, Formaldimine, and 1,2-Oxazetidine Surrogate for the C-C and C-O Bond-Forming Reactions. [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. 54149-39-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C3H9NO2 | CID 10701791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. Khan Academy [khanacademy.org]

- 8. Dietary Phenolics as Reactive Carbonyl Scavengers: Potential Impact on Human Health and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A practical method of liberating O-linked glycans from glycoproteins using hydroxylamine and an organic superbase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Release of O-glycan by eliminative oximation - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to O-(2-methoxyethyl)hydroxylamine: Properties, Solubility, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have witnessed the transformative impact of innovative reagents in accelerating drug discovery and development. O-(2-methoxyethyl)hydroxylamine is one such molecule that has steadily gained prominence for its unique properties and versatile applications. This guide is born out of a need for a consolidated, in-depth technical resource that moves beyond rudimentary data sheets. It is designed to provide not just the "what" but the "why" and "how"—offering a deeper understanding of this reagent's behavior in various solvent systems and its practical application in the synthesis of complex biomolecules. The insights and protocols herein are curated to empower researchers to harness the full potential of this compound with confidence and scientific rigor.

Introduction to this compound: A Versatile Tool in Modern Chemistry

This compound, with the chemical formula C₃H₉NO₂, is a substituted hydroxylamine that has emerged as a valuable reagent in organic synthesis, particularly in the realms of bioconjugation and drug development.[1] Its structure, featuring a methoxyethyl group on the oxygen atom of hydroxylamine, imparts specific physicochemical properties that distinguish it from its parent compound, hydroxylamine. This modification enhances its stability and modulates its reactivity, making it a more manageable and selective tool for chemists.

The primary utility of this compound lies in its ability to react with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages.[2][3] This reaction, known as oxime ligation, is a cornerstone of "click chemistry" due to its high chemoselectivity, efficiency, and biocompatibility, proceeding readily in aqueous environments with no harmful byproducts.[2] These characteristics make it an ideal choice for the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs), where precise and stable linkages are paramount.[4][5]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₃H₉NO₂ | [1] |

| Molecular Weight | 91.11 g/mol | [1] |

| Appearance | Liquid | |

| CAS Number | 54149-39-2 | [6] |

| Storage | Keep in dark place, Inert atmosphere, 2-8°C | [6] |

Understanding the Solubility Profile of this compound

A thorough understanding of a reagent's solubility is fundamental to its effective use in designing synthetic routes, purification strategies, and bioconjugation protocols. The solubility of this compound is governed by its molecular structure, which possesses both polar (amino and ether functionalities) and nonpolar (ethyl backbone) characteristics. This amphiphilic nature suggests a broad solubility range across various organic solvents.

Qualitative Solubility Assessment: